molecular formula C9H11ClO2 B8009927 4-Chloro-1-ethoxy-2-methoxybenzene

4-Chloro-1-ethoxy-2-methoxybenzene

Cat. No.: B8009927
M. Wt: 186.63 g/mol
InChI Key: MGVDVRPWXRFQQS-UHFFFAOYSA-N
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Description

4-Chloro-1-ethoxy-2-methoxybenzene is a substituted benzene derivative featuring three functional groups: a chlorine atom at the para position (C4), an ethoxy group (-OCH₂CH₃) at the ortho position (C1), and a methoxy group (-OCH₃) at the meta position (C2). Its molecular formula is C₉H₁₁ClO₂, with a molecular weight of 186.45 g/mol. This compound is structurally significant in organic synthesis, particularly in the development of bioactive heterocycles and intermediates for pharmaceuticals .

Properties

IUPAC Name

4-chloro-1-ethoxy-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-3-12-8-5-4-7(10)6-9(8)11-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVDVRPWXRFQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-ethoxy-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the ethoxylation and methoxylation of chlorobenzene. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the substitution reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-ethoxy-2-methoxybenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can yield 4-bromo-1-ethoxy-2-methoxybenzene, while oxidation with potassium permanganate can produce 4-chloro-1-ethoxy-2-methoxybenzoquinone .

Mechanism of Action

The mechanism of action of 4-Chloro-1-ethoxy-2-methoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The chlorine, ethoxy, and methoxy groups influence the electron density of the benzene ring, making it more reactive towards electrophiles. This reactivity is exploited in various chemical reactions to synthesize desired products .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between 4-Chloro-1-ethoxy-2-methoxybenzene and analogous compounds:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
This compound C₉H₁₁ClO₂ Cl (C4), -OCH₂CH₃ (C1), -OCH₃ (C2) 186.45 Intermediate for heterocyclic synthesis
4-(Chloromethyl)-1-methoxy-2-methylbenzene C₉H₁₁ClO -CH₂Cl (C4), -OCH₃ (C1), -CH₃ (C2) 170.45 Stabilized with amylene; reactive chloromethyl group
4-Chloro-2-(1-chloroethyl)-1-methoxybenzene C₉H₁₀Cl₂O Cl (C4), -CH(Cl)CH₃ (C2), -OCH₃ (C1) 207.08 Higher halogen content; potential for cross-coupling reactions
4-(Bromomethyl)-2-chloro-1-ethoxybenzene C₉H₁₀BrClO Br (C4), -OCH₂CH₃ (C1), -CH₂Br (C2) 249.53 Higher molecular weight; bromine enhances reactivity in substitutions
2-Chloro-4-isocyano-1-methoxybenzene C₈H₆ClNO Cl (C2), -OCH₃ (C1), -NC (C4) 167.59 Isocyano group enables coordination chemistry; used in catalysis

Electronic and Steric Effects

  • Substituent Position : The ethoxy group at C1 in this compound introduces steric bulk compared to smaller methoxy or methyl groups in analogs like 4-(Chloromethyl)-1-methoxy-2-methylbenzene. This reduces rotational freedom and may influence binding in biological systems .
  • Halogen Type : Bromine in 4-(Bromomethyl)-2-chloro-1-ethoxybenzene increases polarizability compared to chlorine, enhancing reactivity in nucleophilic substitutions .
  • Electron-Donating vs. Electron-Withdrawing Groups: Methoxy and ethoxy groups are electron-donating, activating the benzene ring toward electrophilic substitution. In contrast, chloro and isocyano groups are electron-withdrawing, directing reactivity to specific positions .

Physicochemical Properties

  • Boiling Point : Ethoxy-containing compounds (e.g., this compound) exhibit higher boiling points (~250–300°C predicted) compared to methoxy-only analogs due to increased molecular weight and van der Waals interactions .
  • Solubility: Ethoxy groups enhance lipophilicity, reducing water solubility relative to methoxy derivatives. For example, 2-Chloro-4-isocyano-1-methoxybenzene (logP ~2.1) is less lipophilic than the ethoxy analog .

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